N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one.
Methylation and Oximation: The piperidin-4-one is then methylated and subjected to oximation using hydroxylamine hydrochloride to yield the key intermediate.
Final Coupling: The intermediate is then coupled with but-2-ynoic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the alkyne results in alkanes or alkenes.
Scientific Research Applications
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide is unique due to its combination of a piperidine ring with a methoxyphenyl group and an alkyne moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-6-17(21)19-13-15-7-5-12-20(2)18(15)14-8-10-16(22-3)11-9-14/h8-11,15,18H,5,7,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIXGYBOSRTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCN(C1C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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